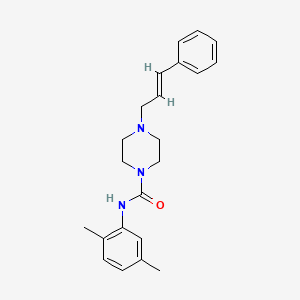![molecular formula C14H19ClN2O2 B5490981 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B5490981.png)
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizures and other neurological symptoms.
Biochemical and Physiological Effects:
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has been demonstrated through electrophysiological studies in animal models. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide is its potential for off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide in various neurological disorders. Finally, there is a need for further investigation into the potential off-target effects of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide and the mechanisms underlying these effects.
Métodos De Síntesis
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide, triethylamine, and palladium on carbon. The final product is obtained in high yield and purity through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17(13(18)14(16)7-8-14)9-4-10-19-12-6-3-2-5-11(12)15/h2-3,5-6H,4,7-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRWFUXEYMSKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)C(=O)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2-allylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5490901.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5490909.png)

![ethyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5490929.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490942.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490948.png)
![2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5490953.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5490963.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490968.png)
![N-(4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5490975.png)
![2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5490999.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5491006.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5491022.png)